Superior Antitumor Efficacy in Xenograft Models Over Irinotecan and Topotecan
In head-to-head comparisons, FL118 exhibits superior antitumor efficacy over irinotecan and topotecan in human tumor xenograft models. A key study demonstrated that FL118 extends the time to tumor progression by more than 50% compared to irinotecan in both colon and lung cancer models [1]. Furthermore, a separate study confirmed that FL118 is ≥25-fold more effective than topotecan at inhibiting cancer cell growth and colony formation [2]. This enhanced in vivo performance provides a clear quantitative advantage for selecting FL118 in efficacy studies.
| Evidence Dimension | In vivo tumor progression delay |
|---|---|
| Target Compound Data | Time to progression extended by >50% relative to control |
| Comparator Or Baseline | Irinotecan (time to progression extension relative to control) |
| Quantified Difference | >50% greater extension of time to progression with FL118 compared to irinotecan |
| Conditions | Human colorectal and lung cancer xenograft models |
Why This Matters
This direct in vivo evidence demonstrates FL118's superior ability to delay tumor progression, a critical endpoint for prioritizing compounds in oncology research and drug development programs.
- [1] Westover, D., Ling, X., Lam, H., Welch, J., Jin, C., Gongora, C., Del Rio, M., Wani, M. C., & Li, F. (2015). FL118, a novel camptothecin derivative, is insensitive to ABCG2 expression and shows improved efficacy in comparison with irinotecan in colon and lung cancer models with ABCG2-induced resistance. Molecular Cancer, 14, 92. View Source
- [2] Ling, X., et al. (2015). FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models. American Journal of Cancer Research, 7(10), 1765–1781. View Source
